molecular formula C6H4Cl2IN B079478 2,4-Dichloro-6-iodoaniline CAS No. 697-90-5

2,4-Dichloro-6-iodoaniline

Cat. No. B079478
CAS RN: 697-90-5
M. Wt: 287.91 g/mol
InChI Key: YJRSMJTVXWBFJJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-iodoaniline (DCI) is an organic compound that is composed of two chlorine atoms, two iodine atoms, and one aniline group. It is a colorless, volatile, and flammable liquid that has a pungent odor. DCI is used in a variety of scientific applications, including synthesis, research, and laboratory experiments.

Scientific Research Applications

  • Synthesis of Other Compounds : 2,4-Dichloro-6-iodoaniline is used as a starting material in the synthesis of other compounds. For example, it has been used in the synthesis of 5,7-Dichloro-2-octyl-1H-indole through Sonogashira coupling reaction and annulation reaction. This process is performed under mild conditions and with good selectivity, highlighting the compound's utility in complex chemical syntheses (Ming, 2011).

  • Electrochemical Studies : The electrochemical behavior of various haloanilines, including compounds related to this compound, has been studied to understand their oxidation mechanisms. These studies contribute to the broader understanding of how such compounds interact in electrochemical environments, which is crucial for their application in various chemical processes (Kádár et al., 1999).

  • Nephrotoxicity Studies : Research has been conducted on the nephrotoxic effects of haloanilines, including 4-haloaniline and 3,5-dihaloaniline isomers. Understanding the toxicological profiles of these compounds is essential for ensuring safe handling and application in various industrial processes (Hong et al., 2000).

  • Palladium-Catalyzed Reactions : Studies have explored the use of 2-iodoaniline derivatives, closely related to this compound, in palladium-catalyzed carbonylation. Such reactions are significant for creating complex organic molecules and have varied applications in pharmaceuticals and material sciences (Ács et al., 2006).

  • Supramolecular Chemistry : The crystal structures of various 4-phenoxyanilines, including iodo analogs, have been compared to understand their supramolecular arrangements. Such studies are crucial for designing materials with specific properties and for understanding the fundamental aspects of molecular interactions (Dey & Desiraju, 2004).

  • Photochemical Studies : The photochemistry of haloanilines, including 4-haloanilines and iodoanilines, has been extensively studied to understand their reaction paths and potential applications in synthetic chemistry, environmental sciences, and photodegradation processes (Freccero et al., 2003).

Safety and Hazards

2,4-Dichloro-6-iodoaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4-dichloro-6-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2IN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRSMJTVXWBFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428820
Record name 2,4-dichloro-6-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

697-90-5
Record name 2,4-Dichloro-6-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-6-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,4-dichloro-6-iodoaniline in the synthesis of 5,7-Dichloro-2-octyl-1H-indole as described in the research?

A1: this compound serves as the starting material in the synthesis of 5,7-Dichloro-2-octyl-1H-indole. [] The synthesis involves a Sonogashira coupling reaction followed by an annulation reaction. The iodine atom in this compound acts as a handle for the Sonogashira coupling, which allows for the introduction of an alkyne group. This alkyne group is crucial for the subsequent annulation reaction that ultimately forms the indole ring system.

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